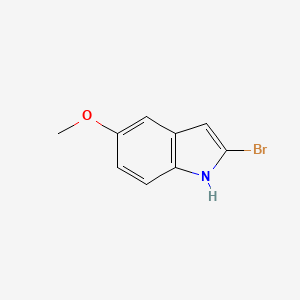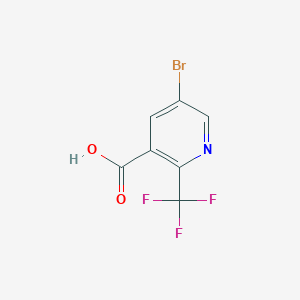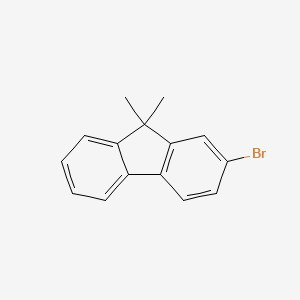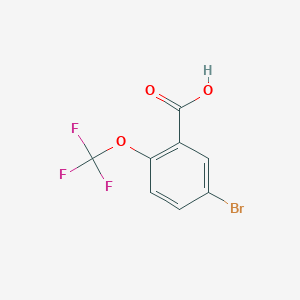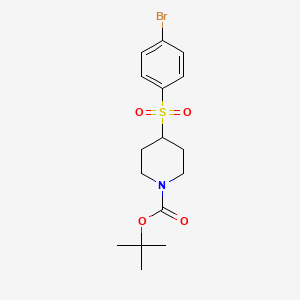
Tert-butyl 4-chloro-3-nitrobenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to tert-butyl 4-chloro-3-nitrobenzoate involves various strategies, including the use of tert-butyl nitrite as a key reagent. For instance, the synthesis of 2-aminobenzophenones is achieved through acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite serves as both a nitrosation reagent and an oxidant in a Pd(ii)-catalyzed decarboxylative acylation . Similarly, tert-butyl nitrite is utilized in the synthesis of 1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes, indicating its versatility in creating various nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of compounds closely related to tert-butyl 4-chloro-3-nitrobenzoate has been elucidated using various analytical techniques. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by IR and single-crystal X-ray diffraction studies, with vibrational wavenumbers computed using HF and DFT methods . The molecular structure of 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was determined by X-ray analysis, revealing large dihedral angles between the N-O bonds and the benzene ring plane .
Chemical Reactions Analysis
Tert-butyl nitrite is involved in various chemical reactions, such as the [5 + 1]-cycloaddition with vinyl diazo compounds to form 1,2,3-triazine 1-oxides, which can further transform into isoxazoles . This showcases the reagent's ability to participate in cycloaddition reactions, which are fundamental in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-chloro-3-nitrobenzoate derivatives can be inferred from related compounds. For instance, the first hyperpolarizability, HOMO and LUMO analysis, and MEP of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate provide insights into the charge transfer within the molecule and its stability arising from hyper-conjugative interactions . The synthesis and characterization of 4-tert-butylbenzohydrazone and its metal complexes also contribute to understanding the coordination chemistry and structural properties of tert-butyl substituted compounds .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Tert-butyl 4-chloro-3-nitrobenzoate is utilized in the synthesis of complex organic compounds. For instance, it plays a role in the synthesis of carbacylamidophosphate, which is characterized using techniques like NMR and FTIR spectroscopy, and X-ray diffraction to analyze structural and conformational properties (Gholivand et al., 2009).
Organic Magnetic Materials
- This compound is also involved in the synthesis of stable nitroxide radicals, which are key in studying organic magnetic materials. Their magnetic properties are analyzed through electron spin resonance spectroscopy and crystallography (Ferrer et al., 2001).
Chemical Interactions and Magnetic Measurements
- The interaction of tert-butyl 4-chloro-3-nitrobenzoate derivatives with other compounds like octafluorotoluene leads to the formation of nitroxides with specific properties. These interactions are confirmed by ESR data and X-ray crystal structure analysis, revealing insights into magnetic measurements and ferromagnetic exchange interactions (Tretyakov et al., 2019).
Solubility and Molecular Interactions
- Research on tert-butyl 4-chloro-3-nitrobenzoate also extends to understanding its solubility and molecular interactions in various solvents. Such studies contribute to the broader understanding of molecular properties and solute transfer processes (Qian et al., 2019).
Aerobic Oxidation Catalysis
- It serves as a precursor in the synthesis of catalysts for aerobic oxidation of phenolic compounds. This application demonstrates its role in facilitating chemical reactions, particularly in the oxidation process (Saka et al., 2015).
Supramolecular Self-Assembly
- The compound is involved in the self-assembly of supramolecular systems. This includes the formation of nanoscale particles capable of recognizing metal cations and dicarboxylic acids, demonstrating its potential in nanotechnology and material science (Yushkova et al., 2012).
Stable Carbenes and Anion Equivalents
- Research on tert-butyl 4-chloro-3-nitrobenzoate derivatives also contributes to the understanding of stable carbenes and their structural properties, which is significant in organic chemistry (Hill et al., 1997).
Electrochemical Studies
- Electrochemical studies of derivatives of tert-butyl 4-chloro-3-nitrobenzoate, such as butyl nitrobenzoates, offer insights into the electrochemical behavior and potential applications in electrochemistry (Jorge & Stradiotto, 1996).
Direcciones Futuras
Tert-butyl 4-aminobenzoate, a related compound, can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes . This suggests potential future directions for the use of Tert-butyl 4-chloro-3-nitrobenzoate in the development of new treatments for diabetes.
Propiedades
IUPAC Name |
tert-butyl 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTMDLPSCGNGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442514 | |
| Record name | t-butyl 4-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-chloro-3-nitrobenzoate | |
CAS RN |
157160-99-1 | |
| Record name | t-butyl 4-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

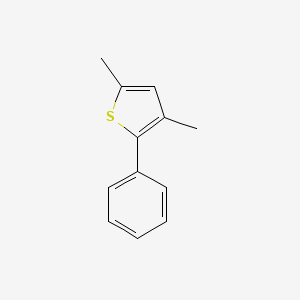
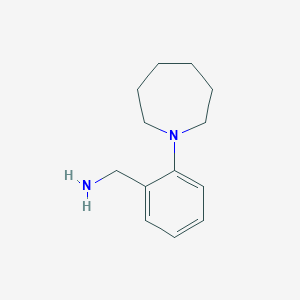
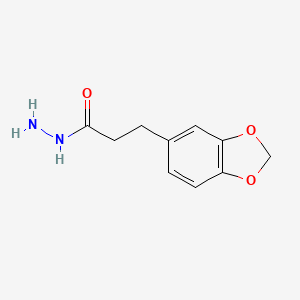
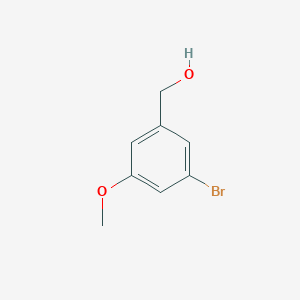
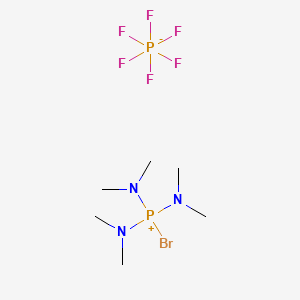
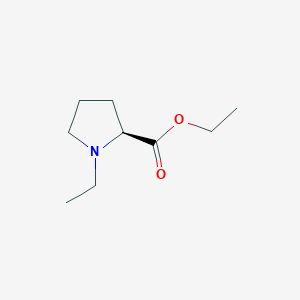
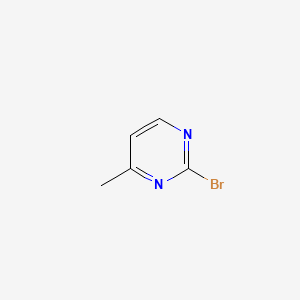
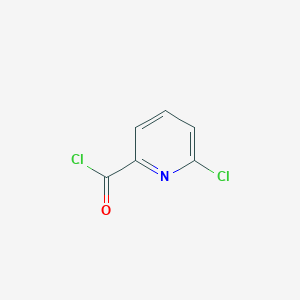
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)
